Hodgkinsine

Content Navigation

For neuropathic pain and central sensitization research, Hodgkinsine (CAS 18210-71-4) is the only compound delivering concurrent μ-opioid receptor agonism and NMDA receptor antagonism. Generic opioids or NMDA antagonists alone fail to replicate its synergistic dual-pathway modulation. • Validated in vivo at 5.0 mg/kg for thermal models; effective against capsaicin-induced pain. • Sub-effective 0.5 mg/kg doses synergize with MK-801 for low-dose combination therapy. • Pure trimeric alkaloid required-dimeric chimonanthine precursors show drastic pharmacological shifts. Ensures reproducible assay results.

CAS Number

Product Name

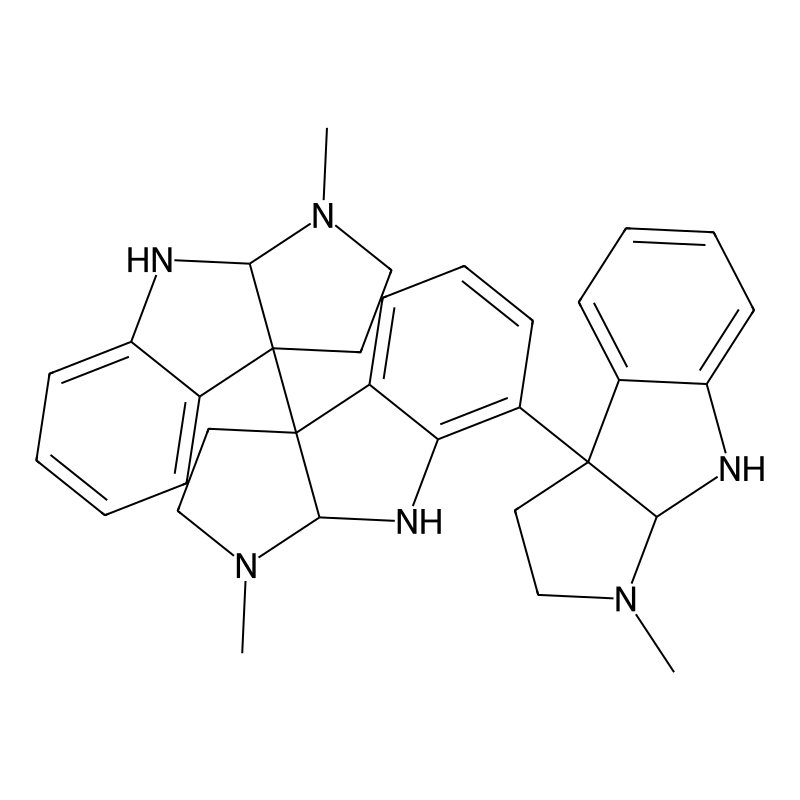

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Hodgkinsine (CAS 18210-71-4) is a naturally occurring trimeric pyrrolidinoindoline alkaloid characterized by a unique dual-receptor pharmacology, acting concurrently as a μ-opioid receptor agonist and an NMDA receptor antagonist . For researchers and pharmaceutical developers, this compound serves as a highly specialized lead material for investigating complex nociceptive pathways, particularly in models of neuropathic and capsaicin-induced pain where traditional single-mechanism drugs fall short . Unlike simpler monomeric or dimeric indoles, its stereochemically dense trimeric scaffold provides a rigid framework that enables this dual modulation, making its exact structural procurement critical for reproducible in vivo and in vitro assay performance [1].

Research Fit

Reported dual-target mechanism (mu-opioid / NMDA) for analgesic pathway research

Antimicrobial screening context for broad-spectrum evaluation

Cell-model endpoint review for cytotoxicity studies

Substituting Hodgkinsine with generic opioids (e.g., morphine) or single-mechanism NMDA antagonists (e.g., ketamine) fails to replicate the synergistic dual-pathway modulation required for specialized central sensitization models . Furthermore, attempting to substitute it with its dimeric precursors, such as chimonanthine, leads to drastic shifts in pharmacological behavior; synthetic chimonanthine derivatives exhibit high direct μ-opioid affinity but lack the specific in vivo profile of the trimeric Hodgkinsine[1]. Consequently, utilizing the exact trimeric stereoisomer is non-negotiable for researchers requiring the precise balance of low direct receptor affinity and high in vivo naloxone-reversible efficacy [1].

Substitution Risk

Trimeric structure and chiral centers may limit activity transfer from simpler monomers or dimers.

Related alkaloids (e.g., psychotridine) may lack mu-opioid component, altering pharmacological signature.

Dimeric analogs may not fully replicate reported dual-mechanism analgesic model-response.

Mainstream Laboratory Workflow Fit: In Vivo Analgesic Potency vs. Standard Opioids

In standard murine thermal nociception models, Hodgkinsine demonstrates potent antinociceptive activity that rivals established clinical standards, making it highly suitable for mainstream laboratory workflows. Specifically, an intraperitoneal administration of 5.0 mg/kg Hodgkinsine produces an analgesic effect comparable to 6.0 mg/kg of morphine in the tail-flick test . This establishes the compound as a mass-efficient baseline comparator for novel analgesic screening.

| Evidence Dimension | Effective dose for comparable analgesia (Tail-flick test) |

| Target Compound Data | 5.0 mg/kg (Hodgkinsine) |

| Comparator Or Baseline | 6.0 mg/kg (Morphine) |

| Quantified Difference | 16.6% lower dose requirement for equivalent antinociceptive effect |

| Conditions | Murine tail-flick model, intraperitoneal administration |

Validates the compound as a high-potency positive control for mainstream laboratory workflows developing non-traditional or dual-mechanism pain therapeutics.

Precursor and Analog Differentiation: Receptor Binding Profile vs. Dimeric Chimonanthines

Hodgkinsine exhibits a counterintuitive pharmacological profile compared to its dimeric analogs, which dictates its unique application fit. While synthetic (-)- and (+)-chimonanthine monourethanes exhibit strong μ-opioid receptor binding affinities, Hodgkinsine displays low direct μ-opioid affinity despite producing robust, naloxone-reversible in vivo analgesia[1]. This structural distinction confirms that the trimeric form operates via a unique mechanism, making precursor suitability and analog differentiation critical during procurement.

| Evidence Dimension | μ-opioid receptor binding affinity |

| Target Compound Data | Low direct affinity (Hodgkinsine) |

| Comparator Or Baseline | Strong affinity (Chimonanthine monourethanes) |

| Quantified Difference | Qualitative shift from strong direct binding to low direct binding with retained in vivo efficacy |

| Conditions | In vitro mu-opioid receptor binding assays |

Prevents buyers from substituting the trimer with simpler dimeric precursors under the false assumption that higher direct receptor affinity equates to the same in vivo mechanism, ensuring reproducibility.

Targeted Application Fit: NMDA-Mediated Efficacy in Chemical Pain Models vs. Morphine

Unlike morphine, which relies solely on opioid pathways, Hodgkinsine demonstrates potent dose-dependent analgesic activity against capsaicin-induced pain . This effect is mediated by NMDA receptor antagonism, a pathway critical for addressing central sensitization. Because morphine lacks this direct NMDA antagonism, Hodgkinsine provides a fundamentally different pharmacological tool for modeling complex, opioid-resistant pain states .

| Evidence Dimension | Efficacy in capsaicin-induced pain (NMDA pathway) |

| Target Compound Data | Dose-dependent analgesia via NMDA antagonism |

| Comparator Or Baseline | Morphine (lacks direct NMDA antagonism) |

| Quantified Difference | Presence of NMDA-mediated capsaicin analgesia vs. absence |

| Conditions | Murine capsaicin-induced pain model |

Provides a critical pharmacological tool for researchers specifically targeting central sensitization and neuropathic pain pathways where standard opioids fail.

Formulation Compatibility: Synergistic Co-Administration with NMDA Antagonists

Hodgkinsine demonstrates excellent formulation compatibility and synergistic potential when co-administered with other NMDA antagonists. Studies show that a sub-effective dose of Hodgkinsine (0.5 mg/kg) combined with a sub-effective dose of the NMDA antagonist MK-801 (0.15 mg/kg) results in significantly amplified analgesic effects . This synergistic profile allows researchers to design combination therapies that lower the required dosages of both compounds, thereby reducing potential off-target toxicity.

| Evidence Dimension | Analgesic effect of co-administration |

| Target Compound Data | Synergistic amplification at 0.5 mg/kg Hodgkinsine + 0.15 mg/kg MK-801 |

| Comparator Or Baseline | Baseline additive effects of individual sub-effective doses |

| Quantified Difference | Greater-than-additive analgesic response |

| Conditions | In vivo co-administration in pain models |

Enables the procurement of Hodgkinsine as a combinatorial screening agent for developing low-dose, high-efficacy multi-drug pain formulations.

Positive Control in Dual-Mechanism Analgesic Screening

Due to its established efficacy at 5.0 mg/kg in thermal models and its concurrent NMDA/μ-opioid activity, Hodgkinsine is an ideal benchmark compound for high-throughput screening of novel analgesics intended to treat complex or neuropathic pain .

In Vivo Modeling of Central Sensitization

Because it effectively suppresses capsaicin-induced pain via NMDA receptor antagonism, Hodgkinsine is specifically suited for in vivo models studying 'wind-up' and central sensitization, where traditional single-mechanism opioids like morphine are inadequate .

Combinatorial Formulation Development

The proven synergistic effect of sub-effective doses of Hodgkinsine (0.5 mg/kg) with NMDA antagonists like MK-801 makes it a prime candidate for researchers formulating low-dose combination therapies aimed at minimizing opioid tolerance and toxicity .

Structural Reference Standard in Alkaloid Synthesis

Given the drastic pharmacological differences between trimeric Hodgkinsine and its dimeric chimonanthine precursors, the pure compound is required as a definitive analytical and biological reference standard during the total synthesis and SAR mapping of oligomeric pyrrolidinoindolines [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types